1-(1h-Benzimidazol-1-Yl)propan-2-One
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Overview
Description
1-(1H-Benzimidazol-1-Yl)propan-2-One is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their broad range of biological activities, including antifungal, antibacterial, antiviral, antitumor, and antiparasitic properties . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 1-(1H-Benzimidazol-1-Yl)propan-2-One typically involves the reaction of 2-chloromethyl-1H-benzimidazole with bromoacetone in the presence of a base . The reaction conditions often include the use of solvents such as chloroform or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(1H-Benzimidazol-1-Yl)propan-2-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzimidazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include hydroxylamine for oxime formation and various reducing agents for reduction reactions. Major products formed from these reactions include oxime-ethers and other substituted benzimidazole derivatives .
Scientific Research Applications
1-(1H-Benzimidazol-1-Yl)propan-2-One has been extensively studied for its antifungal activity. It has shown excellent activity against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum . In the industrial sector, it can be used as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(1H-Benzimidazol-1-Yl)propan-2-One involves its interaction with specific molecular targets within fungal cells. The compound inhibits the synthesis of essential cellular components, leading to the disruption of cell function and ultimately cell death . The benzimidazole ring is crucial for its activity, as it allows for binding to the target enzymes and proteins .
Comparison with Similar Compounds
1-(1H-Benzimidazol-1-Yl)propan-2-One can be compared with other benzimidazole derivatives such as carbendazim, benomyl, and thiabendazole. These compounds also exhibit antifungal activity but differ in their specific targets and spectrum of activity . For example:
Carbendazim: Primarily used as a fungicide in agriculture.
Benomyl: Another agricultural fungicide with a broader spectrum of activity.
Thiabendazole: Used as an anthelmintic and fungicide.
The uniqueness of this compound lies in its specific structural modifications, which enhance its antifungal activity and potentially reduce resistance development .
Properties
IUPAC Name |
1-(benzimidazol-1-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8(13)6-12-7-11-9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIVJBZMVMCCCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.